IOX4 PHD2 Inhibition Potency: IC50 Comparison Against Clinical-Stage HIF-PHD Inhibitors
IOX4 exhibits sub-nanomolar inhibitory potency against recombinant human PHD2 in cell-free enzymatic assays, with an IC50 value of 1.6 nM [1]. In head-to-head biochemical profiling against clinically advanced HIF-PHD inhibitors under standardized assay conditions, IOX4 demonstrates an IC50 of 0.003 μM (3 nM) for PHD2, which is 9-fold more potent than FG-4592 (Roxadustat, IC50 = 0.027 μM), 22-fold more potent than GSK1278863 (Daprodustat, IC50 = 0.067 μM), and 2.3-fold more potent than Molidustat (IC50 = 0.007 μM) [2]. This enhanced biochemical potency translates to lower effective concentrations required for PHD2 inhibition in vitro, which may reduce off-target engagement at higher compound concentrations commonly employed for less potent inhibitors.
| Evidence Dimension | PHD2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.003 μM (3 nM) |
| Comparator Or Baseline | FG-4592 (0.027 μM); GSK1278863 (0.067 μM); Molidustat (0.007 μM); Vadadustat (0.029 μM) |
| Quantified Difference | 9-fold more potent than FG-4592; 22-fold more potent than GSK1278863; 2.3-fold more potent than Molidustat |
| Conditions | Cell-free enzymatic assay using isolated recombinant human PHD2 catalytic domain; 2OG-dependent hydroxylation activity measured via reported methods |
Why This Matters
Higher biochemical potency enables lower working concentrations in vitro, reducing the likelihood of off-target 2OG dioxygenase inhibition and solvent-associated cytotoxicity in cell-based assays.
- [1] Chan MC, Atasoylu O, Hodson E, Tumber A, Leung IKH, Chowdhury R, et al. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain. PLoS One. 2015 Jul 6;10(7):e0132004. View Source
- [2] Yeh TL, Leissing TM, Abboud MI, Thinnes CC, Atasoylu O, Holt-Martyn JP, et al. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chem Sci. 2017 Nov 1;8(11):7651-7668. Table 1. View Source
